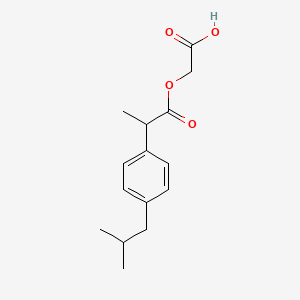

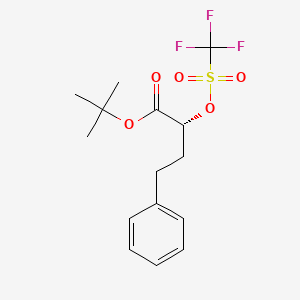

Tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

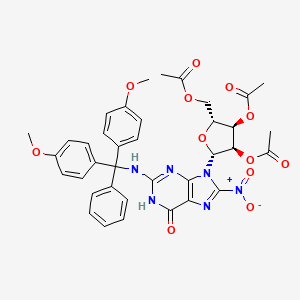

“Tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate” likely refers to a compound that contains a tert-butyl ester group, a phenyl group, and a trifluoromethylsulfonyloxy group . The exact structure and properties would depend on the arrangement of these groups .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, tert-butyl esters are generally synthesized by reacting the corresponding carboxylic acid with tert-butanol in the presence of a strong acid . The trifluoromethylsulfonyloxy group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would include a tert-butyl ester group, a phenyl group, and a trifluoromethylsulfonyloxy group . The exact arrangement of these groups would determine the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester and trifluoromethylsulfonyloxy groups . Ester groups can undergo reactions such as hydrolysis and aminolysis, while trifluoromethylsulfonyloxy groups are often good leaving groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and trifluoromethylsulfonyloxy groups could impact its polarity, solubility, and reactivity .科学的研究の応用

NMR Spectroscopy and Medicinal Chemistry

- Perfluorinated tert-butyl amino acids, related in structure to the tert-butyl compound , have been synthesized and incorporated into peptides. These compounds exhibit unique conformational preferences and are sensitively detected by 19F NMR, indicating their potential as probes in medicinal chemistry and NMR spectroscopy applications (Tressler & Zondlo, 2014).

Organic Synthesis

- Tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for the generation of sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the utility of tert-butyl-based compounds in catalysis and organic synthesis (Zhang et al., 2015).

- A method employing noncoordinating acid-base catalysts for the tert-butylation of alcohols and phenols has been reported, demonstrating the versatility of tert-butyl compounds in the modification of alcohols and phenols under mild conditions (Fandrick et al., 2021).

Materials Science

- Polyetherimides derived from tert-butyl phenylene oxide structures have been developed, featuring moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl groups. This research highlights the role of tert-butyl compounds in the design of materials with specific thermal and electrical properties (Chen et al., 2017).

Synthetic Organic Chemistry

- The use of tert-butyl phenylazocarboxylates in synthetic organic chemistry for nucleophilic substitutions and radical reactions demonstrates the versatility of tert-butyl groups in facilitating various types of chemical transformations. These compounds serve as building blocks for creating complex molecules through both nucleophilic and radical pathways (Jasch et al., 2012).

作用機序

Target of Action

It’s known that tert-butyl esters find large applications in synthetic organic chemistry .

Mode of Action

The compound, also known as “®-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester”, is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethylation process, which this compound is involved in, is a part of radical chemistry .

Pharmacokinetics

The compound’s synthesis has been developed using flow microreactor systems, which suggests that it might have efficient, versatile, and sustainable properties .

Result of Action

The compound’s involvement in the trifluoromethylation process suggests that it could play a role in the synthesis of various pharmaceuticals, agrochemicals, and materials .

Action Environment

The use of flow microreactor systems in the compound’s synthesis suggests that the process is more efficient, versatile, and sustainable compared to the batch .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGJVBLCTPMQMQ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)